molecular formula C24H30N2O5 B2833678 3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921868-60-2

3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2833678
CAS RN: 921868-60-2
M. Wt: 426.513
InChI Key: WLBLBUFDKGZXPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, MS) are also often included.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Analogues for Drug Development : Research involving the synthesis of complex organic compounds often aims at developing analogues of existing drugs to improve their pharmacokinetic properties or to create new therapeutic agents. For instance, Owton et al. (1995) described the synthesis of an analogue of the osteoarthritis drug rhein, which shows the importance of structural modifications in drug development (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Pharmacological Studies

  • Development of Antiallergic Agents : Wade et al. (1983) explored the synthesis and antiallergic activity of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, highlighting the potential of chemical compounds in treating allergies (Wade, Toso, Matson, & Stelzer, 1983).
  • Serotonin-3 Receptor Antagonists : Harada et al. (1995) discovered potent serotonin-3 (5-HT3) receptor antagonists, indicating the role of benzamide derivatives in neurological research and their potential therapeutic applications (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with proteins or other biomolecules .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

This could involve potential applications of the compound, or suggestions for further studies to better understand its properties or improve its synthesis .

properties

IUPAC Name

3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-6-26-18-11-10-17(14-20(18)31-15-24(4,5)23(26)28)25-22(27)16-9-12-19(29-7-2)21(13-16)30-8-3/h9-14H,6-8,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLBUFDKGZXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

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